molecular formula C19H17NO3 B6971297 2-(3-Methyl-2-oxo-3-phenylbutyl)isoindole-1,3-dione

2-(3-Methyl-2-oxo-3-phenylbutyl)isoindole-1,3-dione

Cat. No.: B6971297
M. Wt: 307.3 g/mol
InChI Key: NSDCSVVWFJAKKI-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-oxo-3-phenylbutyl)isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound features an isoindole-1,3-dione core, which is a bicyclic structure containing a nitrogen atom and two carbonyl groups at positions 1 and 3.

Preparation Methods

The synthesis of 2-(3-Methyl-2-oxo-3-phenylbutyl)isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically requires heating and the use of a suitable solvent to facilitate the formation of the isoindoline-1,3-dione scaffold. Industrial production methods may involve the use of ammonium bicarbonate or urea as starting materials, followed by heating to high temperatures to achieve the desired product .

Chemical Reactions Analysis

2-(3-Methyl-2-oxo-3-phenylbutyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-oxo-3-phenylbutyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-(3-Methyl-2-oxo-3-phenylbutyl)isoindole-1,3-dione can be compared with other isoindoline derivatives, such as:

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methyl-2-oxo-3-phenylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-19(2,13-8-4-3-5-9-13)16(21)12-20-17(22)14-10-6-7-11-15(14)18(20)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDCSVVWFJAKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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